6-Fluoro-3,3-dimethylindoline
Overview
Description
6-Fluoro-3,3-dimethylindoline is a fluorinated indoline derivative. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3-dimethylindoline typically involves the fluorination of indoline derivatives. One common method is the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor as fluorinating agents . The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted indoline compounds.
Scientific Research Applications
6-Fluoro-3,3-dimethylindoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its fluorinated structure imparts desirable properties such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroindoline
- 3,3-Dimethylindoline
- 6-Fluoro-3-methylindoline
Uniqueness
6-Fluoro-3,3-dimethylindoline is unique due to the presence of both the fluorine atom and the 3,3-dimethyl substitution. This combination enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the 3,3-dimethyl groups provide steric hindrance, reducing the likelihood of unwanted side reactions .
Biological Activity
6-Fluoro-3,3-dimethylindoline is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the presence of a fluorine atom and two methyl groups, contribute to its reactivity and potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical reactions. One common method involves the reduction of 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole using reducing agents such as lithium aluminum hydride or sodium borohydride. This multi-step synthesis highlights the complexity involved in creating halogenated indoles, which are often characterized by their significant biological activities.
Key Synthesis Steps
Step | Reaction Type | Reagents Used | Outcome |
---|---|---|---|
1 | Reduction | LiAlH₄ or NaBH₄ | Formation of this compound |
2 | Indolization | Fischer Indolization | Formation of indole structure |
3 | Alkylation | Alkyl halides | Substitution at nitrogen or carbon positions |
Pharmacological Effects
Research indicates that compounds within the indole family exhibit a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation in various human cancer cell lines. For instance, it has been observed to exert cytotoxic effects on breast and colon cancer cells at low nanomolar concentrations .
- Neuropharmacological Effects : The compound has been implicated in modulating neurotransmitter systems, particularly through serotonin reuptake inhibition. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in microglial cells stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is thought to be mediated through its interactions with specific biological targets. Research has identified several mechanisms through which this compound may exert its effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It appears to interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
In a study published in PMC, researchers evaluated the effect of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM. The compound was found to induce apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
A separate investigation focused on the neuropharmacological properties of the compound found that it effectively inhibited serotonin reuptake in vitro. This activity was compared to established SSRIs (Selective Serotonin Reuptake Inhibitors), demonstrating comparable efficacy while suggesting a potentially different side effect profile .
Properties
IUPAC Name |
6-fluoro-3,3-dimethyl-1,2-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCDDQLMXSTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259936 | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-62-8 | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930790-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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